molecular formula C10H15Cl2N3O B1388205 1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride CAS No. 799260-16-5

1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride

Cat. No. B1388205
CAS RN: 799260-16-5
M. Wt: 264.15 g/mol
InChI Key: YRPFNOYHACWFTH-UHFFFAOYSA-N
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Description

1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride is a chemical compound with the CAS Number: 799260-16-5 . It has a molecular weight of 264.15 and its IUPAC name is 1-(5-amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O.2ClH/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2;;/h3-6,14H,11H2,1-2H3;2*1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.15 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been shown to exhibit potent antimicrobial activity against a variety of pathogens. For instance, certain derivatives have demonstrated inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . This suggests that our compound could potentially be applied in the development of new antimicrobial agents.

Antibacterial Activity

The antibacterial properties of benzimidazole compounds are also well-documented. Some compounds have been found to have significant in vitro antibacterial activity with low minimum inhibitory concentrations (MIC) against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Candida albicans . This indicates a potential application in creating new antibacterial drugs.

Synthesis of New Derivatives

Benzimidazole derivatives are often used as intermediates in the synthesis of more complex molecules. The synthesis process can lead to new compounds with predicted bioactivity, which can then be tested for actual biological activity, including antibacterial properties .

Chemical Properties Analysis

The compound’s chemical properties, such as melting point, boiling point, density, and molecular weight, are essential for understanding its behavior in different environments and for its application in various chemical reactions .

Safety And Hazards

The MSDS (Material Safety Data Sheet) for this compound can be found online . It provides information on the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

1-(5-amino-1-methylbenzimidazol-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2;;/h3-6,14H,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPFNOYHACWFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661319
Record name 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride

CAS RN

799260-16-5
Record name 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
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1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
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1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
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1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
Reactant of Route 5
1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride
Reactant of Route 6
1-(5-Amino-1-methyl-1h-benzimidazol-2-yl)ethanol dihydrochloride

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